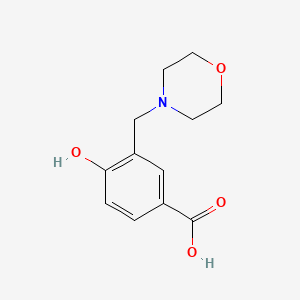
3-(2-Hydroxyethyl)-1,1-dimethylurea
概要
説明
“3-(2-Hydroxyethyl)-1,1-dimethylurea” is a chemical compound that contains functional groups such as hydroxyethyl and urea . Urea derivatives are known for their wide range of applications in various fields, including medicine, agriculture, and polymer science .
Synthesis Analysis
While specific synthesis methods for “3-(2-Hydroxyethyl)-1,1-dimethylurea” are not available, similar compounds are often synthesized through reactions involving amines and carbonyl compounds . For instance, 1,3-oxazolidin-2-one derivatives, which are important classes of heterocyclic compounds, are synthesized from diethanol amine and carbon dioxide .
Chemical Reactions Analysis
The chemical reactions involving “3-(2-Hydroxyethyl)-1,1-dimethylurea” would depend on the specific conditions and reactants present. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Hydroxyethyl)-1,1-dimethylurea” would depend on its molecular structure. Urea derivatives generally have high solubility in water due to their polar nature .
科学的研究の応用
Cross-Linking Agent in Coatings and Adhesives
Dimethylolurea serves as a cross-linking agent in coatings, adhesives, and sealants. When incorporated into formulations, it reacts with hydroxyl groups present in other polymers (such as alkyd resins) to form strong covalent bonds. This cross-linking enhances the mechanical properties, chemical resistance, and durability of coatings and adhesives .
Hydrogel Formation
Hydrogels are three-dimensional networks capable of holding large amounts of water. Dimethylolurea can be used to create hydrogels due to its hydrophilic nature. These hydrogels find applications in wound healing, drug delivery, and tissue engineering. Researchers have explored interpenetrating polymer networks (IPNs) based on dimethylolurea and other monomers like hydroxybutyl methacrylate (HBMA) or 2-hydroxyethyl methacrylate (HEMA) .
Anticorrosive Coatings
Researchers have explored 1,3,5-tris-(2-hydroxyethyl)cyanuric acid-based alkyd resins as effective anticorrosive vehicles for surface coatings. These resins, containing dimethylolurea moieties, protect metal surfaces from corrosion .
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “3-(2-Hydroxyethyl)-1,1-dimethylurea” could include exploring its potential applications in various fields, such as medicine, agriculture, and polymer science. Further studies could also focus on optimizing its synthesis and understanding its physical and chemical properties .
特性
IUPAC Name |
3-(2-hydroxyethyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)5(9)6-3-4-8/h8H,3-4H2,1-2H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLBNWYGPWGFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632531 | |
| Record name | N'-(2-Hydroxyethyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)-1,1-dimethylurea | |
CAS RN |
65869-66-1 | |
| Record name | N'-(2-Hydroxyethyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




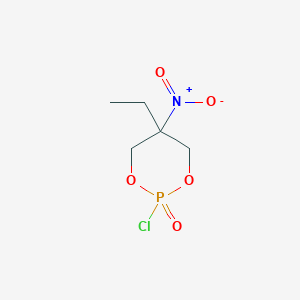

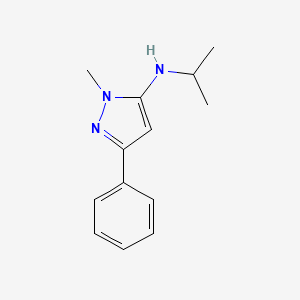
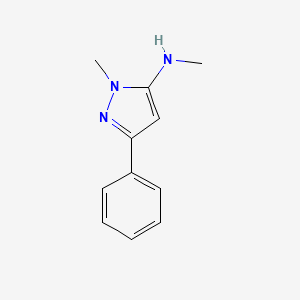
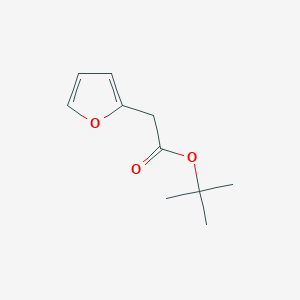
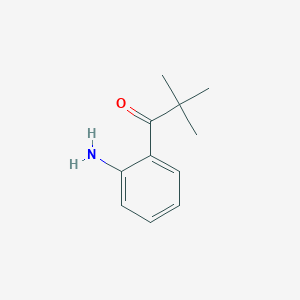

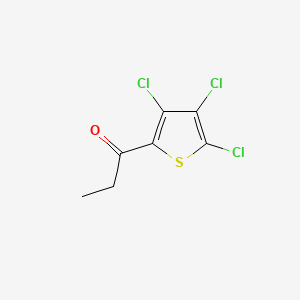

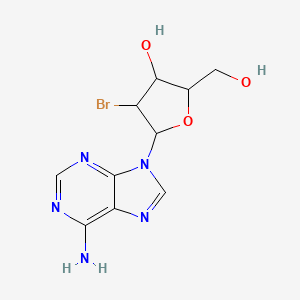
![2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol](/img/structure/B3055555.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dioxolane](/img/structure/B3055558.png)
